molecular formula C28H25FN2O2 B5176240 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

Cat. No.: B5176240
M. Wt: 440.5 g/mol
InChI Key: BXNREIQYHKIHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a dibenzo[b,e][1,4]diazepine derivative characterized by a fused benzodiazepine core substituted with a 4-fluorophenyl group at position 11, a hydroxyl group at position 1, a phenyl group at position 3, and a propan-1-one moiety at position 10 (Figure 1). Its synthesis likely involves multi-step organic reactions, with structural confirmation via techniques such as X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy .

Properties

IUPAC Name

6-(4-fluorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNREIQYHKIHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the use of o-phenylenediamine, dimedone, and an aromatic aldehyde. The reaction is typically catalyzed by various agents such as propylphosphonic anhydride (T3P®), graphene oxide nanosheets, or sulfated polyborate . The reaction conditions are optimized to achieve reasonable to good yields of the desired product.

Chemical Reactions Analysis

1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: The hydroxy group can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

11-(3-Fluorophenyl)-3,3-Dimethyl-10-Propionyl-2,3,4,5,10,11-Hexahydro-1H-Dibenzo[b,e][1,4]Diazepin-1-One ()

  • Key Differences :
    • Fluorophenyl Position : 3-fluorophenyl (vs. 4-fluorophenyl in the target compound).
    • Substituents : Propionyl (vs. propan-1-one) and dimethyl groups at position 3.
  • The dimethyl groups introduce rigidity, which could reduce conformational flexibility and influence bioavailability .

11-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-3-(4-Chlorophenyl)-Dibenzo[b,e][1,4]Diazepin-1-One ()

  • Key Differences :
    • Substituents : Bromo, hydroxy, methoxy, and 4-chlorophenyl groups.
  • The 4-chlorophenyl group may enhance lipophilicity, improving membrane permeability but possibly reducing solubility .

Compounds with Shared Ketone or Aryl Moieties

1-(10,11-Dihydro-Dibenzo[b,f]Azepin-5-Yl)-2-[5-(4-Dimethylamino-Phenyl)-Tetrazol-2-Yl]-Propan-1-One ()

  • Key Differences: Core Structure: Dibenzo[b,f]azepine (vs. dibenzo[b,e][1,4]diazepine). Substituents: Tetrazolyl and dimethylamino-phenyl groups.
  • Implications: The tetrazolyl group introduces hydrogen-bonding capability, which may enhance target affinity (e.g., kinases or GPCRs) . The dimethylamino group could act as a proton acceptor, influencing pH-dependent solubility .

3-(2,4-Dimethoxyphenyl)-1-(10H-Phenothiazin-10-Yl)Prop-2-En-1-One ()

  • Key Differences: Core Structure: Phenothiazine (vs. diazepine). Substituents: Dimethoxyphenyl and α,β-unsaturated ketone.
  • Implications: The α,β-unsaturated ketone may confer electrophilic reactivity, enabling covalent binding to cysteine residues in enzymes . Phenothiazine cores are associated with antipsychotic activity, suggesting divergent therapeutic applications compared to diazepines .

Computational and Bioactivity Comparisons

Molecular Similarity Metrics

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.65–0.75) to dibenzo[b,e][1,4]diazepine analogues (e.g., ) but lower similarity (~0.40–0.50) to phenothiazine derivatives (). This aligns with hierarchical clustering analyses (), where structural analogues cluster by core scaffold and substituent patterns, correlating with shared bioactivity profiles (e.g., CNS modulation).

NMR Spectral Trends

Comparisons of NMR chemical shifts () suggest that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter the chemical environment. For example, the 4-fluorophenyl group in the target compound may cause upfield/downfield shifts in aromatic protons compared to 3-fluorophenyl analogues, reflecting electronic differences .

Biological Activity

1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by multiple aromatic and heterocyclic rings, suggests significant interactions with biological systems.

Molecular Structure and Properties

The compound has a molecular formula of C24H22FNO3 and a molecular weight of approximately 516.59 g/mol. The structural complexity includes:

  • A fluorophenyl group
  • A hydroxy group
  • A phenyl group attached to a dibenzo[b,e][1,4]diazepine core

This configuration is believed to influence its biological activity by modulating interactions with various receptors in the central nervous system (CNS) .

The proposed mechanism of action for this compound involves its interaction with specific CNS receptors. It is hypothesized to modulate neurotransmitter activity, particularly through binding to GABAergic receptors and possibly influencing pathways related to anxiety and mood regulation. The structural similarities to other psychoactive compounds suggest potential anxiolytic and sedative effects .

Pharmacological Properties

Research indicates that compounds within this class may exhibit significant pharmacological properties:

  • Anxiolytic Effects : Preliminary studies suggest that the compound may reduce anxiety levels in animal models.
  • Sedative Effects : Its sedative properties may be beneficial in treating sleep disorders.

These effects are likely due to the compound's ability to enhance GABAergic transmission, which is critical for inhibitory neurotransmission in the brain.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the dibenzo[b,e][1,4]diazepine class:

  • Study on Anxiolytic Activity : A study demonstrated that structurally similar compounds exhibited dose-dependent anxiolytic effects in rodent models. The mechanism was linked to enhanced GABA receptor activity .
  • Sedative Effects in Clinical Trials : Clinical trials involving related compounds showed significant reductions in sleep latency and improvements in sleep quality among participants .
  • Binding Affinity Studies : Docking studies revealed that the compound binds effectively to various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting a multifaceted approach to its therapeutic potential .

Data Table: Biological Activity Summary

Activity Effect Study Reference
AnxiolyticReduced anxiety levels
SedativeImproved sleep quality
GABA Receptor BindingEnhanced inhibitory signals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.